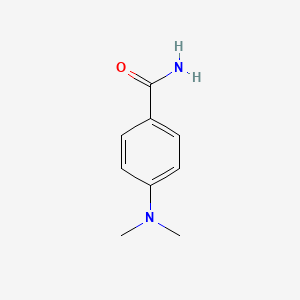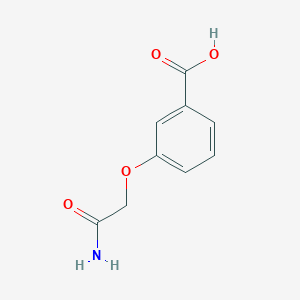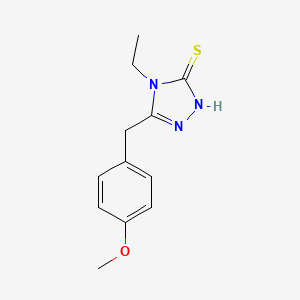
4-(ジメチルアミノ)ベンズアミド
概要
説明
4-(Dimethylamino)benzamide is an organic compound with the molecular formula C₉H₁₂N₂O. It is a derivative of benzamide, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is of interest due to its various applications in scientific research and industry.
科学的研究の応用
4-(Dimethylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of 4-(Dimethylamino)benzamide is Histone deacetylase 8 . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
生化学分析
Biochemical Properties
4-(Dimethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction can lead to changes in chromatin structure and gene expression. Additionally, 4-(Dimethylamino)benzamide has been found to bind to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 4-(Dimethylamino)benzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By modulating the activity of histone deacetylases, 4-(Dimethylamino)benzamide can alter gene expression patterns, leading to changes in cellular metabolism and function. This compound has also been shown to affect the expression of genes involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)benzamide exerts its effects through direct binding interactions with biomolecules. It acts as an inhibitor of histone deacetylases, leading to the accumulation of acetylated histones and subsequent changes in gene expression. This inhibition can result in the activation or repression of specific genes, depending on the cellular context. Additionally, 4-(Dimethylamino)benzamide may interact with other proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylamino)benzamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to 4-(Dimethylamino)benzamide has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-(Dimethylamino)benzamide vary with different dosages. At lower doses, the compound can modulate gene expression and cellular function without causing significant toxicity. At higher doses, 4-(Dimethylamino)benzamide may induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-(Dimethylamino)benzamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(Dimethylamino)benzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution of 4-(Dimethylamino)benzamide are critical factors in determining its efficacy and potential side effects .
準備方法
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzamide can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)benzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Starting Materials: 4-(Dimethylamino)benzoic acid and ammonia or an amine.
Dehydrating Agent: Thionyl chloride or phosphorus trichloride.
Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)benzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-(Dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzonitrile
- N,N-Dimethyl-p-phenylenediamine
- 4-Amino-N-methylbenzamide
Comparison
4-(Dimethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
4-(dimethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDZTRKSULSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344381 | |
| Record name | 4-(dimethylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-47-2 | |
| Record name | 4-(dimethylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Dimethylamino)benzamide function as a fluorescent chemosensor for divalent zinc?
A1: 4-(Dimethylamino)benzamide can be incorporated into peptide-based chemosensors designed to detect divalent zinc. These sensors are modeled after zinc finger domains. The 4-(Dimethylamino)benzamide acts as a fluorescent reporter group, meaning its fluorescence intensity changes upon zinc binding to the peptide. This change occurs because zinc binding alters the conformation of the peptide, impacting the environment surrounding the 4-(Dimethylamino)benzamide and thus its fluorescent properties. []
Q2: Does the structure of 4-(Dimethylamino)benzamide influence its metal binding capabilities?
A2: Yes, the structure of 4-(Dimethylamino)benzamide derivatives significantly impacts their metal binding affinity and fluorescence response. For instance, when incorporated into ionophores, the specific atom of the amide group (nitrogen vs. oxygen) involved in metal chelation dictates the fluorescence response. Calcium, preferentially binding to the nitrogen, causes fluorescence quenching. In contrast, copper(II), interacting with the carbonyl oxygen, enhances short-wavelength emission while quenching the twisted intramolecular charge-transfer (TICT) emission. This difference arises from how each metal ion affects the conjugation and energy levels within the molecule. []
Q3: Beyond zinc, can 4-(Dimethylamino)benzamide-based compounds interact with other biological targets?
A3: Yes, research has shown that a derivative of 4-(Dimethylamino)benzamide, named NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), acts as a selective antagonist of the Farnesoid X receptor α (FXRα). Instead of the typical agonist-induced coactivator binding, NDB binding to FXRα promotes the formation of a FXRα homodimer. This dimerization, stabilized by interactions with NDB, ultimately leads to the inhibition of FXR/RXR heterodimerization, a key step in FXRα's normal signaling pathway. [, , ]
Q4: Have computational methods been used to study 4-(Dimethylamino)benzamide derivatives and their interactions?
A4: Yes, computational chemistry techniques, including molecular dynamics simulations and binding free energy calculations, have been employed to investigate the interaction between NDB and FXRα. These studies revealed that NDB binding enhances FXRα dimerization, and conversely, dimer formation strengthens NDB binding. Computational analysis further pinpointed crucial residues involved in NDB binding and dimer stabilization. This information is valuable for designing novel FXRα modulators. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1268743.png)




![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)





![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

